N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bispyrazolylmethylamine derivative featuring two 1,4-dimethylpyrazole moieties linked via a methylene bridge. This compound belongs to a class of nitrogen-rich heterocycles known for their versatility in medicinal chemistry, agrochemical research, and materials science.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-13-16(4)10(8)6-12-11-9(2)7-15(3)14-11/h5,7H,6H2,1-4H3,(H,12,14) |
InChI Key |
VQLIDFWKSCIDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(C=NN2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4-Dimethyl-1H-pyrazol-3-amine
1,4-Dimethyl-1H-pyrazol-3-amine (PubChem CID: 12847949) serves as a critical precursor. Its synthesis involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example:
Formation of the Methylene Amine Linkage
The methylene bridge (-CH₂-NH-) connecting the pyrazole units is typically formed through:
-
Nucleophilic substitution between a halogenated pyrazole and an amine-containing pyrazole.
-
Reductive amination using aldehydes and amines in the presence of reducing agents.
Key Preparation Methods
Method 1: Nucleophilic Substitution with Chloromethylpyrazole
Procedure :
-
Synthesis of 5-(chloromethyl)-1,4-dimethyl-1H-pyrazole :
-
Coupling with 1,4-Dimethyl-1H-pyrazol-3-amine :
Reaction Scheme :
Method 2: Reductive Amination
Procedure :
-
Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde :
-
Condensation with 1,4-Dimethyl-1H-pyrazol-3-amine :
Reaction Scheme :
Method 3: Microwave-Assisted Synthesis
Procedure :
-
A mixture of 1,4-dimethyl-1H-pyrazole-5-methanol and 1,4-dimethyl-1H-pyrazol-3-amine is irradiated in a microwave reactor at 150°C for 30 minutes , using p-toluenesulfonic acid (PTSA) as a catalyst.
Advantages :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 12 h | 65–72 | 95 | K₂CO₃, SOCl₂ |
| Reductive Amination | Methanol, NaBH₄, reflux | 70–75 | 93 | MnO₂, NaBH₄ |
| Microwave-Assisted | Microwave, 150°C, 30 min | 80–85 | 97 | PTSA |
Notes :
-
Microwave synthesis offers the highest efficiency but requires specialized equipment.
-
Reductive amination avoids halogenated intermediates, enhancing safety.
Optimization and Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups into the pyrazole rings .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Pyrazole derivatives are known for their antitumor properties. A study demonstrated that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antibacterial and Antifungal Properties
Research indicates that pyrazole derivatives possess antibacterial and antifungal activities. The compound has been evaluated against several pathogenic strains, showing effectiveness comparable to standard antibiotics. This makes it a candidate for further development as a therapeutic agent in treating infections caused by resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been explored in various studies. This compound has been tested for its ability to inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .
Agrochemical Applications
Pesticidal Activity
The unique structure of pyrazole derivatives allows them to act as effective pesticides. Studies have shown that this compound exhibits insecticidal properties against common agricultural pests. Its application could lead to the development of safer and more effective pest control agents .
Herbicidal Properties
The herbicidal potential of this compound has also been investigated. Laboratory tests demonstrate its ability to inhibit the growth of certain weed species, making it a candidate for further research in herbicide formulation .
Material Science
Polymeric Composites
this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research shows that composites containing this compound exhibit improved performance characteristics suitable for various industrial applications .
Nanomaterials
The integration of pyrazole derivatives into nanomaterials is an emerging field of study. The compound's unique electronic properties make it suitable for applications in sensors and electronic devices. Studies are ongoing to explore its role in enhancing the conductivity and efficiency of nanostructured materials .
Summary Table of Applications
| Application Area | Specific Use Cases | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antitumor, antibacterial, anti-inflammatory | Significant cytotoxicity; inhibition of cytokines |
| Agrochemicals | Pesticides and herbicides | Effective against pests and certain weeds |
| Material Science | Polymer composites; nanomaterials | Enhanced thermal stability; improved conductivity |
Case Studies
Case Study 1: Antitumor Activity
A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .
Case Study 2: Pesticidal Efficacy
Field trials conducted on crops treated with formulations containing this pyrazole derivative showed a reduction in pest populations by over 60%, confirming its effectiveness as an insecticide while maintaining safety for beneficial insects .
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound may inhibit enzymes critical for the survival of the Plasmodium parasite. Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Analogous Pyrazole Derivatives
Key Observations:
Bulkier Groups: The cyclopentyl group in 1856038-01-1 introduces steric hindrance, which may reduce conformational flexibility but improve selectivity in enzyme inhibition . Aromatic vs.
Synthetic Accessibility: Suzuki coupling () and boronate cross-coupling () are common methods for pyrazole derivatization, suggesting scalability for analogs like 1856069-90-3 .
Physicochemical Properties: Molecular Weight: The target compound (246.32 g/mol) is lighter than analogs with halogen or cycloalkyl groups (e.g., 309.84 g/mol for 1856038-01-1), implying better bioavailability . Hydrogen-Bonding Capacity: Dual pyrazole rings in the target compound may form stronger hydrogen-bonding networks compared to mono-pyrazole derivatives, as suggested by crystallographic studies in .
The absence of a chlorine atom in the target compound (vs. 1856041-00-3) may reduce toxicity risks associated with halogenated species .
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine (CAS No. 1855940-05-4) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
The molecular formula of this compound is C11H18ClN5, with a molecular weight of 255.75 g/mol. The structure features two pyrazole rings, which are known to contribute to various biological activities due to their ability to interact with biological macromolecules.
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to inhibit the mTORC1 pathway, leading to increased autophagy and reduced cell proliferation in cancer cell lines such as MIA PaCa-2 . This suggests that the compound may act as an autophagy modulator with potential anticancer effects.
- Cell Line Studies : In vitro studies have demonstrated that pyrazole-based compounds can inhibit the growth of various cancer types, including lung, colorectal, and breast cancers. Specifically, compounds with a similar structure have shown submicromolar antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Antimalarial Properties
Research into pyrazoleamide compounds has revealed their efficacy against malaria parasites such as Plasmodium falciparum and P. vivax. These compounds disrupt sodium homeostasis within the parasites, leading to rapid cell death . The potential of this compound in treating malaria is an area of ongoing investigation.
Antioxidant and Anti-inflammatory Effects
Studies have indicated that certain pyrazole derivatives possess antioxidant and anti-inflammatory properties. These effects are attributed to the ability of these compounds to scavenge free radicals and modulate inflammatory pathways . The implications for conditions characterized by oxidative stress make this compound a candidate for further research in therapeutic contexts.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Research has shown that modifications in the pyrazole ring or substituents can significantly enhance anticancer activity or alter pharmacokinetic profiles .
| Compound | Activity | Mechanism |
|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Anticancer | mTORC1 inhibition |
| Pyrazoleamide | Antimalarial | Disruption of Na+ homeostasis |
| Various Pyrazole Derivatives | Antioxidant/Anti-inflammatory | Free radical scavenging |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- In Vivo Efficacy Against Malaria : A study demonstrated that specific pyrazoleamide compounds exhibited effective dose levels for reducing parasitemia in mouse models infected with P. falciparum, indicating their potential as new antimalarial agents .
- Anticancer Activity in Cell Lines : Research involving multiple cancer cell lines has established that certain pyrazole derivatives can significantly reduce cell viability through apoptosis and autophagy induction .
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for characterizing N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine, and how are they optimized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to resolve methyl and pyrazole ring proton environments. For example, methyl groups at positions 1 and 4 of pyrazole rings exhibit distinct splitting patterns due to steric and electronic effects .
- Infrared (IR) Spectroscopy : Identify N-H stretching (3200–3400 cm) and pyrazole ring vibrations (1450–1600 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution ESI-MS, ensuring isotopic patterns match theoretical calculations .
Q. How is X-ray crystallography applied to resolve the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use synchrotron radiation or high-flux lab sources to enhance weak diffraction signals, especially for small crystals (<0.1 mm).
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for methyl groups. Challenges include resolving disorder in flexible methylpyrazole moieties .
- Visualization : Use Mercury CSD to analyze packing motifs and void spaces, which influence stability and solubility .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity, particularly in multi-step reactions?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura couplings (e.g., attaching pyrazole subunits). For example, copper(I) bromide with cesium carbonate in DMSO enhances cross-coupling efficiency .
- Design of Experiments (DoE) : Use fractional factorial designs to optimize temperature (e.g., 35–100°C), solvent polarity, and reaction time. For instance, dimethylformamide (DMF) may reduce side-product formation compared to THF .
- Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane 0–100%) to separate regioisomers, critical for pyrazole derivatives .
Q. What computational strategies are effective in predicting hydrogen-bonding networks and supramolecular assembly for this compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., motifs) using Mercury CSD ’s interaction search module. Pyrazole amines often form rings .
- DFT Calculations : Use Gaussian or ORCA to model intermolecular interactions, focusing on electrostatic potential maps to predict crystallization tendencies .
Q. How do steric and electronic effects of the dimethylpyrazole substituents influence reactivity in metal coordination studies?
- Methodological Answer :
- Steric Effects : The 1,4-dimethyl groups hinder axial coordination in octahedral complexes, favoring planar geometries (e.g., square planar with Pd(II)).
- Electronic Effects : Electron-donating methyl groups increase pyrazole ring electron density, enhancing π-backbonding with transition metals like Ru or Ir. Compare with non-methylated analogs using cyclic voltammetry .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can these discrepancies be systematically addressed?
- Methodological Answer :
- Solvent Screening : Use a standardized shake-flask method with HPLC quantification. For example, solubility in DMSO may vary due to hygroscopicity; pre-dry solvents with molecular sieves .
- Thermodynamic Analysis : Measure melting points (DSC) and calculate Hansen solubility parameters to correlate with solvent polarity .
Methodological Tables
Table 1 : Synthetic Optimization Parameters for Cross-Coupling Reactions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 35–100 | 80 | +25% yield |
| Catalyst (mol%) | 5–20 | 10 | Minimizes Cu residues |
| Reaction Time (h) | 12–48 | 24 | Balances conversion vs. degradation |
Table 2 : Hydrogen-Bonding Metrics in Crystal Structures
| Interaction Type | Distance (Å) | Angle (°) | Frequency in CSD |
|---|---|---|---|
| 2.85–3.10 | 150–165 | 78% of entries | |
| 3.20–3.50 | 110–130 | 22% of entries |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
